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Compound of Interest

Compound Name:
N-9-

Methoxynonyldeoxynojirimycin

Cat. No.: B1681059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms underpinning the

biological activity of N-9-Methoxynonyldeoxynojirimycin (M-DNJ), a prominent member of

the iminosugar class of compounds. It synthesizes findings on its primary mode of action,

presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and

visualizes the key biological pathways involved.

Core Mechanism of Action: Inhibition of ER α-
Glucosidases
N-9-Methoxynonyldeoxynojirimycin, like other N-alkylated deoxynojirimycin (DNJ)

derivatives, exerts its primary biological effects by acting as a competitive inhibitor of host

endoplasmic reticulum (ER) resident α-glucosidases I and II.[1][2] These enzymes are critical

for the proper folding of N-linked glycoproteins, a process essential for the maturation of many

cellular and viral proteins.[3][4]

The process, known as the calnexin/calreticulin cycle, proceeds as follows:

Initial Glycosylation: A triglucosylated oligosaccharide (Glc₃Man₉GlcNAc₂) is transferred to

nascent polypeptide chains entering the ER.[5]
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Glucose Trimming: α-glucosidase I removes the terminal α-1,2-linked glucose residue,

followed by α-glucosidase II removing the second α-1,3-linked glucose residue.[4][6]

Chaperone Binding: The resulting monoglucosylated glycoprotein is recognized and bound

by the ER lectin chaperones, calnexin (membrane-bound) and calreticulin (soluble). This

binding prevents protein aggregation and facilitates correct folding.[4][7]

Final Deglucosylation: Once folding is complete, α-glucosidase II removes the final glucose

residue, releasing the glycoprotein from the chaperones and allowing its transit to the Golgi

apparatus.[7]

Quality Control: If the glycoprotein is misfolded, it is recognized by a folding sensor enzyme

(UGGT), which re-glucosylates it, allowing it to re-enter the calnexin/calreticulin cycle.[7]

M-DNJ, as a glucose analogue, competitively binds to the active sites of α-glucosidases I and

II, preventing the trimming of glucose residues from the N-linked glycans.[1][8] This inhibition

traps glycoproteins in their tri- or di-glucosylated state, blocking their entry into the

calnexin/calreticulin folding cycle.[4][8] The consequence is glycoprotein misfolding, which can

lead to retention in the ER and subsequent degradation through the ER-associated

degradation (ERAD) pathway.[5][6] This mechanism is the foundation of the broad-spectrum

antiviral activity of iminosugars against enveloped viruses (e.g., HIV, Dengue, Hepatitis C),

which rely on host cell machinery to fold their envelope glycoproteins.[2][9]
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Calnexin/Calreticulin Cycle and M-DNJ Inhibition
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Caption: Inhibition of the Calnexin/Calreticulin glycoprotein folding cycle by M-DNJ.

Quantitative Inhibitory Data
The efficacy of deoxynojirimycin derivatives is often quantified by their half-maximal inhibitory

concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the

activity of a specific enzyme by 50%. The addition of an N-alkyl chain, such as the

methoxynonyl group in M-DNJ, significantly impacts the compound's properties. While specific

IC₅₀ values for M-DNJ are not readily available in the provided search results, data for the

closely related N-Nonyldeoxynojirimycin (NN-DNJ) offer valuable insights.
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Compound Target Enzyme IC₅₀ Value (µM) Inhibition Type
Source
Organism/Syst
em

N-

Nonyldeoxynojiri

mycin (NN-DNJ)

Acid α-

glucosidase
0.42 - -

N-

Nonyldeoxynojiri

mycin (NN-DNJ)

α-1,6-

glucosidase
8.4 - -

N-

Nonyldeoxynojiri

mycin (NN-DNJ)

Bovine Viral

Diarrhea Virus

(BVDV) secretion

2.5 - MDBK Cells

Deoxynojirimycin

(DNJ) derivative

(Compound 7d)

α-glucosidase 0.052 Competitive -

Deoxynojirimycin

(DNJ) derivative

(Compound 43)

α-glucosidase 30.0 ± 0.6 Competitive -

Note: Data for NN-DNJ is presented as a proxy for M-DNJ due to structural similarity.[10] Data

for other DNJ derivatives are included for comparison.[11][12]

The N-alkyl chain generally increases the lipophilicity of the DNJ core, which can enhance

cellular uptake and may alter the inhibitory profile compared to the parent DNJ compound.[13]

Kinetic studies of similar N-alkylated DNJ derivatives consistently show a competitive mode of

inhibition, indicating that they bind to the enzyme's active site, competing with the natural

substrate.[11][12]

Key Experimental Protocols
The characterization of M-DNJ's mechanism of action relies on a suite of biochemical and cell-

based assays.
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This assay directly measures the inhibitory effect of the compound on purified or partially

purified α-glucosidase.

Objective: To determine the IC₅₀ value of M-DNJ against α-glucosidase.

Generalized Protocol:

Enzyme Preparation: α-Glucosidase (e.g., from yeast, insect cells, or mammalian ER

microsomes) is prepared in a suitable buffer (e.g., phosphate or citrate buffer, pH 6.8-7.0).

Reaction Mixture: A reaction mixture is prepared containing the enzyme solution and varying

concentrations of M-DNJ (or a vehicle control). The mixture is pre-incubated for a set period

(e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

Substrate Addition: The enzymatic reaction is initiated by adding a chromogenic substrate,

such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

Incubation: The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C.

During this time, α-glucosidase cleaves pNPG into α-D-glucose and p-nitrophenol, the latter

of which is yellow.

Reaction Termination: The reaction is stopped by adding a basic solution, such as sodium

carbonate (Na₂CO₃), which also enhances the color of the p-nitrophenol product.

Quantification: The absorbance of the resulting p-nitrophenol is measured using a

spectrophotometer or microplate reader at a wavelength of 405 nm.

Data Analysis: The percentage of enzyme inhibition is calculated for each M-DNJ

concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the

percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a

dose-response curve.
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Generalized Workflow for α-Glucosidase Inhibition Assay
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Caption: Experimental workflow for an in vitro α-glucosidase inhibition assay.
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This assay evaluates the effect of the compound on viral replication in a host cell culture

system.

Objective: To determine the effective concentration (EC₅₀) of M-DNJ required to inhibit viral

replication.

Generalized Protocol:

Cell Plating: Host cells susceptible to the virus of interest (e.g., MDBK cells for BVDV) are

seeded in multi-well plates and grown to a confluent monolayer.

Compound Treatment: The cell culture medium is replaced with fresh medium containing

serial dilutions of M-DNJ. Cells are pre-incubated with the compound for a short period.

Viral Infection: Cells are infected with the virus at a known multiplicity of infection (MOI).

Incubation: The infected plates are incubated for a period sufficient for several rounds of viral

replication (e.g., 48-72 hours).

Endpoint Measurement: The extent of viral replication is quantified. This can be done by

various methods, such as:

Plaque Assay: To count infectious virus particles.

qRT-PCR: To measure viral RNA levels.

ELISA: To quantify viral protein expression.

Cell Viability Assay (CPE Reduction): To measure the reduction in virus-induced cytopathic

effect.

Data Analysis: The EC₅₀ value is calculated by plotting the inhibition of viral replication

against the log of the compound concentration. A cytotoxicity assay (e.g., MTT or MTS) is

run in parallel on uninfected cells to determine the compound's toxicity (CC₅₀) and calculate

the selectivity index (SI = CC₅₀ / EC₅₀).

Conclusion
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N-9-Methoxynonyldeoxynojirimycin is a potent inhibitor of ER α-glucosidases I and II. Its

mechanism of action is rooted in the disruption of the calnexin/calreticulin cycle, a critical

pathway for the correct folding of N-linked glycoproteins. By preventing the trimming of glucose

residues from nascent glycoproteins, M-DNJ induces misfolding, leading to ER retention and

degradation of these proteins. This host-directed mechanism makes it a promising candidate

for broad-spectrum antiviral therapies, as it targets a cellular process essential for the

replication of numerous enveloped viruses, thereby presenting a high barrier to the

development of viral resistance.[3] The quantitative data from related compounds and the

established experimental protocols provide a solid framework for the continued investigation

and development of M-DNJ and other iminosugar derivatives as therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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